![molecular formula C25H23N3O2 B3034270 2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine CAS No. 151670-69-8](/img/structure/B3034270.png)

2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine

説明

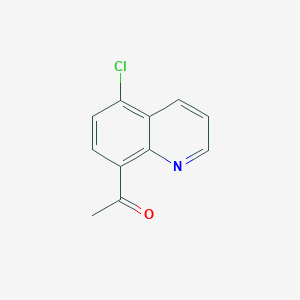

2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine is a tridentate nitrogen donor ligand . It is reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions . It is also used as a ligand in the dual-catalyst system for highly enantioselective conjugate cyanation of unsaturated imides .

Synthesis Analysis

This compound has been synthesized using 2,6-bis[(4S/4R)-4-phenyl-2-oxazolinyl]pyridine (4R/4S-Pybox) as the chiral inducing ligand . A pair of enantiopure mononuclear Dy (III) complexes, [Dy (Hfac) 3 (4R/4S-Pybox)] (1R/1S; Hfac – = 1,1,1,5,5,5-hexafluoroacetylacetonate ion) have been synthesized .Molecular Structure Analysis

The Dy (III) center in the synthesized complexes locates in a coordination environment afforded by a 4R/4S-Pybox ligand and three Hfac − ions, displaying a nine-coordinated capped square antiprism coordination geometry with C4v symmetry . The solid circular dichroism spectrum further confirmed their enantiopure nature .Chemical Reactions Analysis

This compound is used as a ligand in various reactions. For instance, it is used in the dual-catalyst system for highly enantioselective conjugate cyanation of unsaturated imides . It is also used as a ligand for cross-coupling reactions of iodoalkanes with alkyl zinc halides .Physical And Chemical Properties Analysis

The compound has a molecular weight of 369.42 . It has an optical activity of [α]20/D −224°, c = 1 in chloroform . Its melting point is between 171-175 °C .科学的研究の応用

Chiral Dysprosium Single-Ion Magnets

This compound is used as a chiral inducing ligand in the synthesis of enantiopure mononuclear Dysprosium (III) complexes . These complexes exhibit dual magnetic relaxation behavior, which is rarely observed in chiral Single-Ion Magnets (SIMs) family . They have potential applications in high-density data storage, quantum computing, and molecular spintronic devices .

Spin-Crossover in Iron(II) Complexes

The compound is used in the synthesis of Iron (II) complexes . These complexes can reversibly switch between low-spin (LS) and high-spin (HS) electronic configurations in response to an applied stimulus . This property makes them promising candidates for incorporation into various materials and devices .

Catalyst for Enantioselective Hydrosilylation of Ketones

It serves as a catalyst for the enantioselective hydrosilylation of ketones . This process is crucial in the synthesis of various organic compounds .

Ligand in the Formation of Copper(I) Halide Complexes

The compound acts as a ligand in the formation of Copper (I) halide complexes . These complexes are useful in the synthesis of coordination polymers .

Schiff Base Ligand in the Preparation of Rhodium(I) and Palladium(II) Coordination Complexes

It is used as a Schiff base ligand in the preparation of Rhodium (I) and Palladium (II) coordination complexes . These complexes have various applications in catalysis .

Chemosensor for Zn2+ Ions

A new chemosensor, designated as Dibcid, has been synthesized from 2,6-bis (2-benzimidazole)pyridine . This chemosensor exhibits highly selective emission wavelength shifts under buffer conditions when exposed to biologically and environmentally significant Zn2+ ions .

Safety and Hazards

作用機序

Target of Action

Similar compounds have been used as ligands in the preparation of various metal complexes , suggesting that this compound may also interact with metal ions or other entities in biological systems.

Mode of Action

It’s known that similar compounds can act as ligands, forming complexes with metal ions . These complexes can then participate in various reactions, potentially altering the activity of the target.

Biochemical Pathways

Based on its potential to form complexes with metal ions , it could be involved in pathways where these ions play a crucial role.

Result of Action

The formation of complexes with metal ions could potentially alter the activity of the target, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine . For instance, the ability of the compound to form complexes with metal ions could be affected by these factors .

特性

IUPAC Name |

(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2/t20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBONTXCYJLVGLR-SFTDATJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)

![4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B3034192.png)

![(1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B3034207.png)

![(E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B3034208.png)